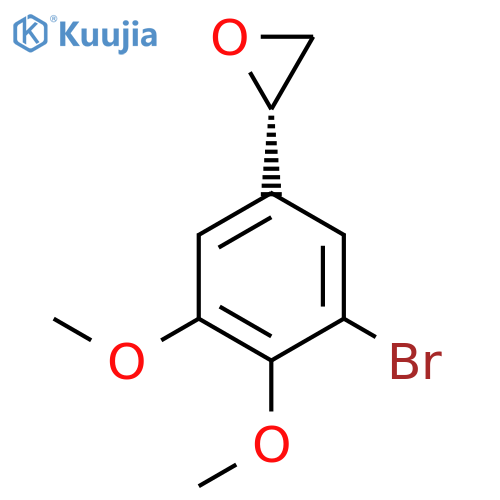

Cas no 2227899-67-2 ((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane)

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane

- EN300-2004331

- 2227899-67-2

-

- インチ: 1S/C10H11BrO3/c1-12-8-4-6(9-5-14-9)3-7(11)10(8)13-2/h3-4,9H,5H2,1-2H3/t9-/m1/s1

- InChIKey: HVSZYGXBINVSGA-SECBINFHSA-N

- ほほえんだ: BrC1C(=C(C=C(C=1)[C@H]1CO1)OC)OC

計算された属性

- せいみつぶんしりょう: 257.98916g/mol

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 31Ų

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004331-0.5g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 0.5g |

$1482.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-0.05g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-10g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 10g |

$6635.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-0.25g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-0.1g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-5.0g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-2004331-2.5g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 2.5g |

$3025.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-1g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 1g |

$1543.0 | 2023-09-16 | ||

| Enamine | EN300-2004331-1.0g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 1g |

$1543.0 | 2023-05-31 | ||

| Enamine | EN300-2004331-10.0g |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane |

2227899-67-2 | 10g |

$6635.0 | 2023-05-31 |

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

(2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxiraneに関する追加情報

Comprehensive Analysis of (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane (CAS No. 2227899-67-2)

The compound (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane (CAS No. 2227899-67-2) is a chiral epoxide derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a brominated dimethoxyphenyl group attached to an oxirane ring, makes it a valuable intermediate for developing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecificity and versatility in asymmetric synthesis, aligning with the growing demand for enantiomerically pure drugs.

In recent years, the search for novel chiral building blocks like (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane has surged, driven by advancements in green chemistry and catalysis. Users frequently inquire about its synthetic routes, optical purity, and applications in drug discovery. The compound’s CAS No. 2227899-67-2 is often searched alongside terms such as "epoxide reactivity", "asymmetric epoxidation", and "brominated aromatic compounds", reflecting its relevance in modern organic chemistry.

One of the key advantages of (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane is its role in constructing complex molecular architectures. Its oxirane ring can undergo ring-opening reactions with nucleophiles, enabling the synthesis of β-substituted alcohols and amino derivatives. This reactivity is particularly valuable in designing kinase inhibitors and GPCR-targeted therapeutics, areas of high interest in cancer research and neuropharmacology.

Environmental and regulatory trends also influence the compound’s appeal. With increasing focus on sustainable synthesis, researchers explore metal-free catalysts and biocatalysis to produce (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane with minimal waste. Questions about its degradation pathways and ecotoxicity are common, highlighting the need for eco-friendly approaches. Additionally, its stability under physiological conditions is a frequent topic in ADME studies (Absorption, Distribution, Metabolism, Excretion).

From a commercial perspective, CAS No. 2227899-67-2 is often compared to similar chiral epoxides in terms of cost-effectiveness and scalability. Suppliers emphasize its high enantiomeric excess (ee) and compatibility with flow chemistry systems, addressing industry demands for process intensification. The compound’s X-ray crystallography data and NMR spectra are also widely requested for quality validation.

In conclusion, (2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane represents a convergence of synthetic utility and biomedical relevance. Its integration into fragment-based drug design and click chemistry workflows underscores its adaptability. As the scientific community prioritizes precision medicine and catalytic efficiency, this compound will likely remain a focal point in both academic and industrial research.

2227899-67-2 ((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane) 関連製品

- 212845-81-3(8-nitrochroman-4-ol)

- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)

- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)

- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))

- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)

- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)

- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 2248259-63-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)

- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)